Daphnicyclidin I
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Overview
Description
Daphnicyclidin I is a natural alkaloid compound isolated from the genus Daphniphyllum, which belongs to the Daphniphyllaceae family. These plants are primarily found in Southeast Asia and are known for their complex and diverse alkaloid structures. This compound is one of the many alkaloids that have been identified from these plants and has garnered attention due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Daphnicyclidin I involves multiple steps, starting from simpler precursor molecules. The synthetic route typically includes the formation of the core structure through a series of cyclization reactions. Key steps often involve the use of reagents such as sodium hydride, lithium aluminum hydride, and various organic solvents. The reaction conditions are carefully controlled to ensure the correct formation of the desired product .
Industrial Production Methods
Most production methods are still at the research and development stage, focusing on optimizing the yield and purity of the compound through laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Daphnicyclidin I undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cell lines.
Medicine: Explored for its potential therapeutic effects, although more research is needed to fully understand its medicinal properties.
Industry: Limited industrial applications due to the complexity of its synthesis, but it serves as a valuable compound for academic and pharmaceutical research
Mechanism of Action
The mechanism of action of Daphnicyclidin I involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Daphnicyclidin I is part of a larger family of Daphniphyllum alkaloids, which include compounds such as daphniphylline, daphnezomine, and yuzurimine. These compounds share similar structural features but differ in their specific arrangements and functional groups. This compound is unique due to its specific ring structure and the presence of certain functional groups that are not found in other related alkaloids .
List of Similar Compounds
- Daphniphylline
- Daphnezomine
- Yuzurimine
- Calyciphylline
Properties
IUPAC Name |
22-amino-16,20-dimethyl-4-oxa-14-azahexacyclo[15.4.1.02,7.08,21.012,20.014,19]docosa-1(22),2(7),8(21)-triene-3,9-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-10-8-24-9-11-3-4-14(25)16-12-5-6-27-21(26)17(12)18-19(16)22(11,2)15(24)7-13(10)20(18)23/h10-11,13,15H,3-9,23H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQMGFDYNRLDNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC(=O)C4=C5C3(C2CC1C(=C5C6=C4CCOC6=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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